2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
Brand Name: Vulcanchem
CAS No.: 86520-63-0
VCID: VC20764979
InChI: InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H20Cl3NO10
Molecular Weight: 492.7 g/mol

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate

CAS No.: 86520-63-0

Cat. No.: VC20764979

Molecular Formula: C16H20Cl3NO10

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate - 86520-63-0

Specification

CAS No. 86520-63-0
Molecular Formula C16H20Cl3NO10
Molecular Weight 492.7 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Standard InChI Key IBUZGVQIKARDAF-MBJXGIAVSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate is a specialized glycosyl donor extensively used in synthetic carbohydrate chemistry and glycobiology. This compound facilitates the formation of glycosidic bonds, enabling the synthesis of complex oligosaccharides and glycoconjugates critical for biomedical and biotechnological applications . Below is a detailed analysis of its chemical properties, synthesis, and applications.

Physical and Chemical Properties

Table 2: Physicochemical Data

PropertyValue
Melting Point122°C
Purity≥93.0% (HPLC) ; ≥95.0% (HPLC)
Storage ConditionsRefrigerator or freezer (2–8°C)
AppearanceWhite to yellow crystalline powder

Synthesis and Reactivity

The compound is synthesized by acetylating D-galactose at hydroxyl positions 2,3,4,6 and introducing a trichloroacetimidate group at the anomeric position (C1). This configuration activates the molecule as a glycosyl donor, enabling stereoselective glycosylation under mild acidic conditions (e.g., with BF₃·Et₂O or TMSOTf) . The trichloroacetimidate group enhances leaving-group ability, promoting efficient coupling with glycosyl acceptors .

Glycoconjugate Synthesis

  • Oligosaccharide Assembly: Used to construct α-linked galactose residues in complex carbohydrates, such as blood group antigens .

  • Glycoprotein Engineering: Facilitates site-specific glycosylation of proteins for therapeutic applications .

Drug Development

  • Glycosylated Therapeutics: Enhances drug solubility and targeting, particularly in antiviral and anticancer agents .

  • Prodrug Activation: Serves as a masked glycoside that releases active drugs under physiological conditions .

Vaccine Design

  • Carbohydrate-Based Vaccines: Synthesizes pathogen-mimetic glycans to elicit immune responses against bacterial and viral infections .

Biotechnology

  • Enzyme Stabilization: Modifies enzymes to improve thermal stability and catalytic efficiency in industrial processes .

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